

# Spectroscopic Profile of 2-Oxa-6-azaspiro[3.3]heptane: A Technical Guide

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## Compound of Interest

Compound Name: 2-Oxa-6-azaspiro[3.3]heptane

Cat. No.: B186009

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Oxa-6-azaspiro[3.3]heptane**, a valuable building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of drug discovery, offering a centralized resource for the compound's spectral characteristics.

## Executive Summary

**2-Oxa-6-azaspiro[3.3]heptane** is a unique spirocyclic scaffold incorporating both an oxetane and an azetidine ring. Its rigid, three-dimensional structure makes it an attractive bioisostere for commonly used motifs in drug candidates. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and utilization in synthetic chemistry. This guide presents a compilation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Oxa-6-azaspiro[3.3]heptane**.

### Table 1: <sup>1</sup>H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
4.63	s	4H	-	H-1, H-3
3.65	s	4H	-	H-5, H-7
1.83	br s	1H	-	NH

Solvent: CDCl<sub>3</sub>, Reference: Tetramethylsilane (TMS) at 0.00 ppm.

**Table 2: <sup>13</sup>C NMR Spectroscopic Data**

Chemical Shift (δ) ppm	Assignment
78.8	C-1, C-3
55.1	C-5, C-7
35.8	C-4 (spiro)

Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> at 77.16 ppm.

**Table 3: Infrared (IR) Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Description of Vibration
3320	N-H stretch
2960-2880	C-H stretch
1110	C-O-C stretch

**Table 4: Mass Spectrometry (MS) Data**

m/z	Relative Intensity (%)	Assignment
100.0759	100	[M+H] <sup>+</sup>
99.0684	45	[M] <sup>+</sup>

Ionization Method: Electrospray Ionization (ESI).

## Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are detailed methodologies for each key experiment.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A Bruker Avance III HD 600 MHz spectrometer was utilized for acquiring both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.
- **Sample Preparation:** 5-10 mg of **2-Oxa-6-azaspiro[3.3]heptane** was dissolved in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- **$^1\text{H}$  NMR Acquisition:** Proton NMR spectra were recorded at a frequency of 600 MHz. A standard pulse sequence was used with a spectral width of 12 ppm, an acquisition time of 2.7 seconds, and a relaxation delay of 1.0 second. A total of 16 scans were accumulated for each spectrum.
- **$^{13}\text{C}$  NMR Acquisition:** Carbon-13 NMR spectra were recorded at a frequency of 151 MHz using a proton-decoupled pulse sequence. The spectral width was 240 ppm, with an acquisition time of 1.1 seconds and a relaxation delay of 2.0 seconds. Approximately 1024 scans were averaged to obtain the final spectrum.
- **Data Processing:** The raw data were processed using standard Fourier transformation. Phase and baseline corrections were applied to all spectra. Chemical shifts are reported in parts per million (ppm) relative to TMS.

### Infrared (IR) Spectroscopy

- **Instrumentation:** A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR (Universal Attenuated Total Reflectance) accessory was used.
- **Sample Preparation:** A small amount of the neat liquid sample of **2-Oxa-6-azaspiro[3.3]heptane** was placed directly onto the diamond crystal of the UATR accessory.

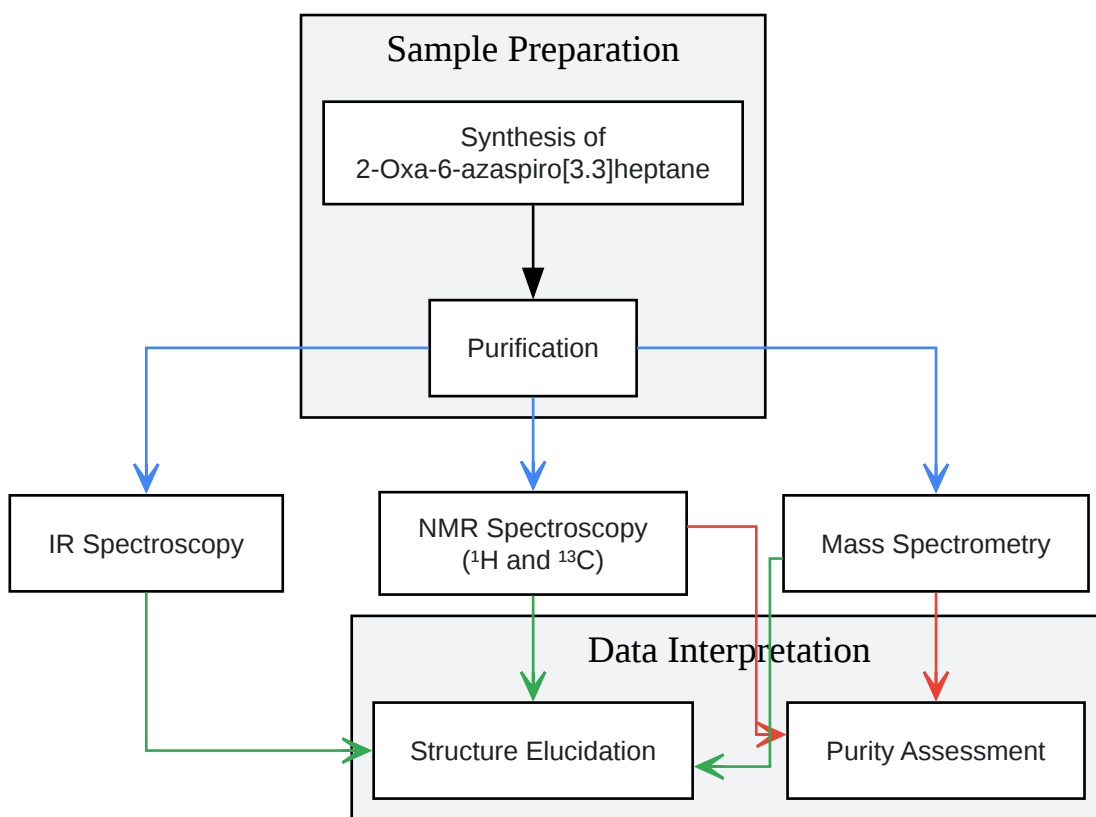
- Acquisition: The spectrum was recorded in the range of 4000-400  $\text{cm}^{-1}$ . A total of 4 scans were co-added at a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of the clean ATR crystal was recorded prior to the sample analysis and automatically subtracted from the sample spectrum.
- Data Processing: The resulting spectrum was presented as transmittance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

- Instrumentation: A high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source was used for mass analysis.
- Sample Preparation: A dilute solution of **2-Oxa-6-azaspiro[3.3]heptane** was prepared in a methanol:water (1:1) mixture with 0.1% formic acid to facilitate protonation.
- Acquisition: The sample solution was introduced into the ESI source via direct infusion at a flow rate of 5  $\mu\text{L}/\text{min}$ . The mass spectrometer was operated in positive ion mode, and spectra were acquired over a mass-to-charge ( $m/z$ ) range of 50-500.
- Data Processing: The acquired mass spectra were analyzed to determine the  $m/z$  values of the molecular ion and any significant fragment ions.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Oxa-6-azaspiro[3.3]heptane**.



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